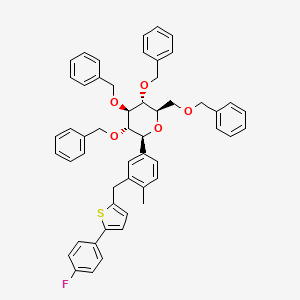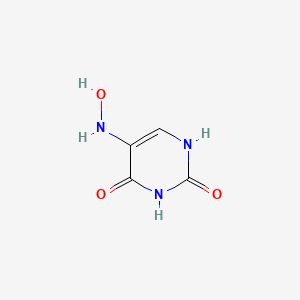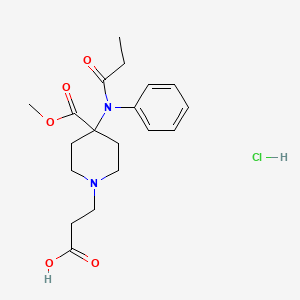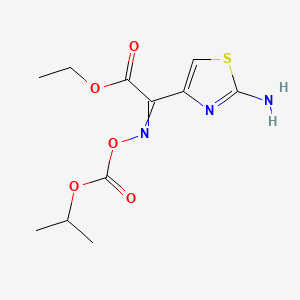
Emtricitabine N,N'-Methylene Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emtricitabine N,N’-Methylene Dimer is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV. This compound is characterized by its molecular formula C17H20F2N6O6S2 and a molecular weight of 506.5 g/mol
Méthodes De Préparation
The synthesis of Emtricitabine N,N’-Methylene Dimer involves several steps, starting from the base compound Emtricitabine. The synthetic route typically includes the following steps:
Formation of the Intermediate: Emtricitabine is reacted with formaldehyde to form the intermediate compound.
Dimerization: The intermediate undergoes a dimerization reaction in the presence of a catalyst to form Emtricitabine N,N’-Methylene Dimer.
Industrial production methods are similar but scaled up to meet regulatory standards and ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired dimer while minimizing by-products .
Analyse Des Réactions Chimiques
Emtricitabine N,N’-Methylene Dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols .
Applications De Recherche Scientifique
Emtricitabine N,N’-Methylene Dimer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its role in combination therapies for HIV treatment.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes
Mécanisme D'action
The mechanism of action of Emtricitabine N,N’-Methylene Dimer is similar to that of Emtricitabine. It acts as a nucleoside reverse transcriptase inhibitor by competing with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. This incorporation leads to chain termination, effectively inhibiting the replication of the virus .
Comparaison Avec Des Composés Similaires
Emtricitabine N,N’-Methylene Dimer is unique due to its dimeric structure, which may enhance its antiviral properties. Similar compounds include:
Emtricitabine: The base compound, a nucleoside reverse transcriptase inhibitor.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: Often used in combination with Emtricitabine for HIV treatment.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles.
Propriétés
Formule moléculaire |
C17H20F2N6O6S2 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
5-fluoro-4-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C17H20F2N6O6S2/c18-8-1-24(10-5-32-12(3-26)30-10)16(28)22-14(8)20-7-21-15-9(19)2-25(17(29)23-15)11-6-33-13(4-27)31-11/h1-2,10-13,26-27H,3-7H2,(H,20,22,28)(H,21,23,29)/t10-,11-,12+,13+/m0/s1 |
Clé InChI |
CQCIQUZMNDIBBS-WUHRBBMRSA-N |
SMILES isomérique |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)[C@@H]4CS[C@@H](O4)CO)F |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)





![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)

